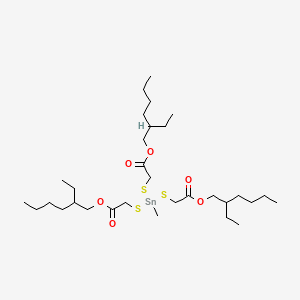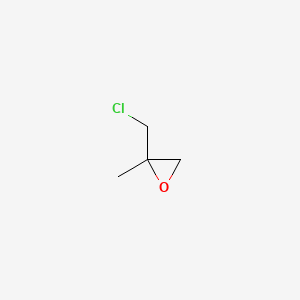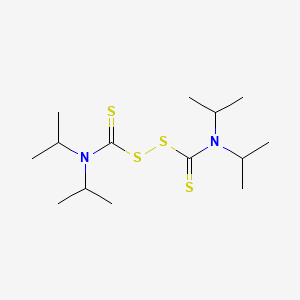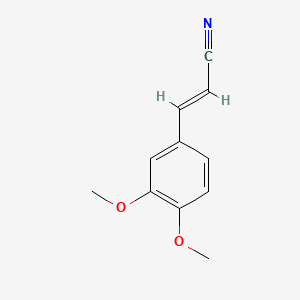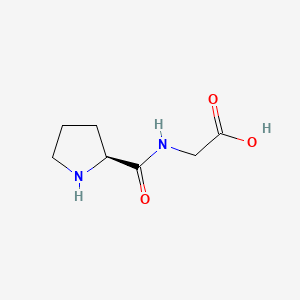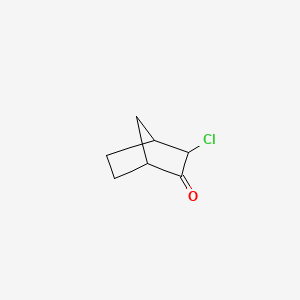
二氢乙啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroethidium (Hydroethidine): is a fluorescent dye used extensively in scientific research. It is a chemically-reduced derivative of ethidium bromide and is known for its ability to permeate cell membranes and bind to nucleic acids. Upon binding, it emits fluorescence, making it a valuable tool for detecting reactive oxygen species (ROS) and assessing oxidative stress in biological systems.
科学研究应用
Dihydroethidium is widely used in various fields of scientific research:
Chemistry: Used as a probe to detect ROS and study oxidative stress mechanisms.
Biology: Employed to measure intracellular ROS levels in cells and tissues.
Medicine: Utilized in studies related to oxidative stress in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Applied in the development of antioxidant compounds and testing the efficacy of potential therapeutic agents.
作用机制
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS), specifically superoxide anions . Its primary targets are these superoxide anions generated within cells .
Mode of Action
Dihydroethidium is a cell-permeable compound that exhibits blue fluorescence in the cytosol . When it interacts with superoxide anions, it undergoes oxidation to form 2-hydroxyethidium . This oxidized form of Dihydroethidium intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence and quantity of superoxide anions .
Biochemical Pathways
The biochemical pathway primarily affected by Dihydroethidium is the generation of superoxide anions, a type of ROS. These superoxide anions are produced in various cellular processes, including the mitochondrial electron transport chain . By detecting these superoxide anions, Dihydroethidium can provide insights into the oxidative activities within cells .
Pharmacokinetics
It is known that dihydroethidium is cell-permeable, allowing it to enter cells freely Once inside the cell, it interacts with superoxide anions to produce a fluorescent signal
Result of Action
The primary result of Dihydroethidium’s action is the generation of a fluorescent signal that indicates the presence of superoxide anions . This allows researchers to detect and quantify the level of oxidative activities within cells . It’s also used to analyze respiratory burst in phagocytes .
Action Environment
The action of Dihydroethidium can be influenced by various environmental factors. For instance, it is both light and air sensitive, and will oxidize to ethidium on storage unless kept under argon . Therefore, it should be stored and handled under specific conditions to maintain its stability and efficacy . Furthermore, the level of superoxide anions, and thus the effectiveness of Dihydroethidium, can be influenced by various cellular and extracellular conditions, including the presence of certain enzymes and the overall redox state of the cell .
生化分析
Biochemical Properties
Dihydroethidium interacts with superoxide, a type of ROS, in biochemical reactions . Upon oxidation by superoxide, Dihydroethidium is converted into 2-hydroxyethidium . This specific interaction allows Dihydroethidium to serve as a selective indicator of superoxide presence in cells .
Cellular Effects
Dihydroethidium has significant effects on various types of cells. It is capable of permeating cell membranes and once inside the cell, it can undergo oxidation in the presence of superoxide . The oxidized Dihydroethidium then intercalates into the cell’s DNA, causing a shift in fluorescence from blue to red . This change in fluorescence is often used to determine the level of superoxide anion in cells .
Molecular Mechanism
The molecular mechanism of Dihydroethidium involves its interaction with superoxide. Once Dihydroethidium enters a cell, it is oxidized by superoxide to form 2-hydroxyethidium . This oxidized form of Dihydroethidium can then intercalate into DNA, resulting in a bright red fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, Dihydroethidium provides a rapid and uniform labeling of cells within 30-40 minutes . It is sensitive to light and air, and will oxidize to ethidium unless stored properly .
Metabolic Pathways
Dihydroethidium is involved in the metabolic pathway related to the detection of superoxide. It undergoes oxidation in the presence of superoxide, a process that is part of the cellular response to oxidative stress .
Transport and Distribution
Dihydroethidium is cell-permeable, allowing it to be transported across cell membranes . Once inside the cell, it is distributed throughout the cytoplasm until it undergoes oxidation and intercalates into the cell’s DNA .
Subcellular Localization
Dihydroethidium is localized within the cytoplasm of living cells, displaying blue fluorescence . Upon oxidation to ethidium and subsequent intercalation into DNA, it is localized in the nucleus, exhibiting a bright red fluorescence .
准备方法
Synthetic Routes and Reaction Conditions: Dihydroethidium can be synthesized through the reduction of ethidium bromide using reducing agents such as sodium dithionite. The reaction typically occurs in an aqueous solution, and the conditions are carefully controlled to ensure the selective reduction of ethidium bromide to dihydroethidium.
Industrial Production Methods: The industrial production of dihydroethidium involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
化学反应分析
Types of Reactions: Dihydroethidium primarily undergoes oxidation reactions. When it interacts with ROS, such as superoxide anions, it is oxidized to form ethidium, which is fluorescent.
Common Reagents and Conditions:
Superoxide Anion (O2•-): The primary oxidizing agent that converts dihydroethidium to ethidium.
Reaction Conditions: Typically carried out in biological systems or in vitro assays under physiological conditions.
Major Products Formed:
Ethidium: The oxidized form of dihydroethidium, which emits fluorescence upon binding to nucleic acids.
相似化合物的比较
Dihydrorhodamine 123: Another ROS-sensitive dye used in biological research.
Hydroxylamine: A compound used in the detection of hydroxyl radicals.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
CAS 编号 |
38483-26-0 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |
InChI |
InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |
InChI 键 |
ZDWPSSBKIMIPMY-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
规范 SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


